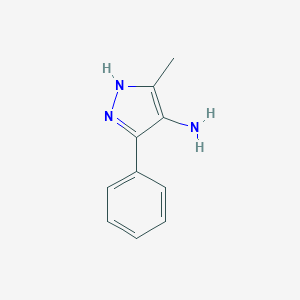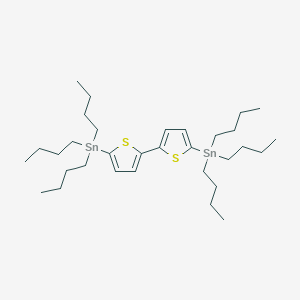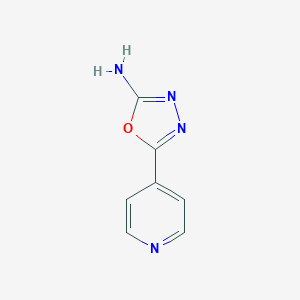
(1-pyridin-3-ylethylideneamino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-pyridin-3-ylethylideneamino)thiourea is a chemical compound with the molecular formula C8H10N4S. It contains 23 atoms: 10 hydrogen atoms, 8 carbon atoms, 4 nitrogen atoms, and 1 sulfur atom
Méthodes De Préparation
The synthesis of (1-pyridin-3-ylethylideneamino)thiourea involves several steps. One common method includes the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction conditions typically involve the use of absolute ethanol as a solvent and triethylamine as a base . The resulting product is then purified and characterized using techniques such as NMR, IR, MS, and elemental analysis .
Analyse Des Réactions Chimiques
(1-pyridin-3-ylethylideneamino)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride derivatives and potassium thiocyanate . The major products formed from these reactions are typically 1,3,4-thiadiazole derivatives, which have been shown to possess significant antimicrobial activity .
Applications De Recherche Scientifique
(1-pyridin-3-ylethylideneamino)thiourea has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds . In biology and medicine, it has been studied for its antimicrobial properties, showing activity against E. coli, B. mycoides, and C. albicans .
Mécanisme D'action
The mechanism of action of (1-pyridin-3-ylethylideneamino)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound’s antimicrobial activity is believed to result from its ability to interfere with essential cellular processes in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
(1-pyridin-3-ylethylideneamino)thiourea can be compared to other similar compounds, such as hydrazonoyl halides and 1,3,4-thiadiazole derivatives . These compounds share similar chemical reactivities and biological properties, but this compound is unique due to its specific molecular structure and the presence of the pyridinyl group . This uniqueness contributes to its distinct chemical and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique molecular structure and chemical reactivity make it a valuable precursor for the synthesis of other compounds, and its antimicrobial properties highlight its potential in the fields of biology and medicine.
Propriétés
Numéro CAS |
13370-86-0 |
|---|---|
Formule moléculaire |
C8H10N4S |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
(1-pyridin-3-ylethylideneamino)thiourea |
InChI |
InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) |
Clé InChI |
PFDWFNDHRREIDD-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=S)N)C1=CN=CC=C1 |
SMILES isomérique |
CC(=NN=C(N)S)C1=CN=CC=C1 |
SMILES canonique |
CC(=NN=C(N)S)C1=CN=CC=C1 |
Synonymes |
1-(1-(pyridin-3-yl)ethylidene)thiosemicarbazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)



